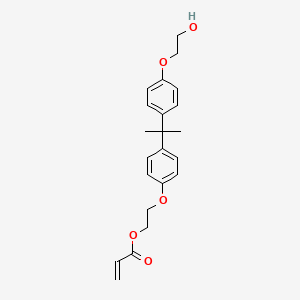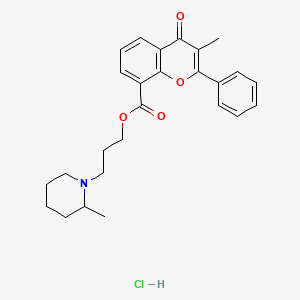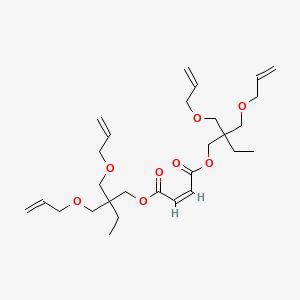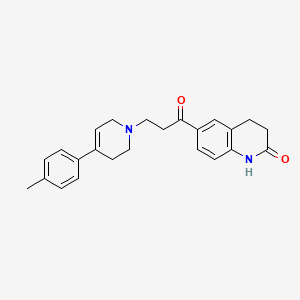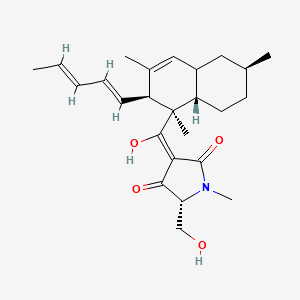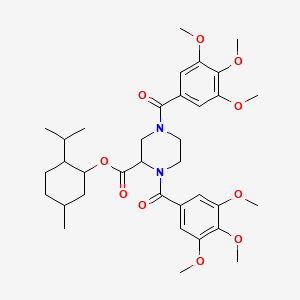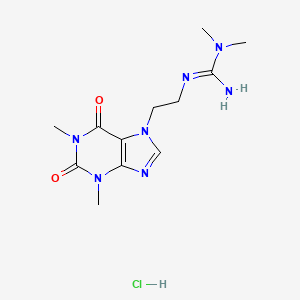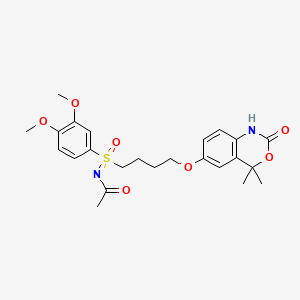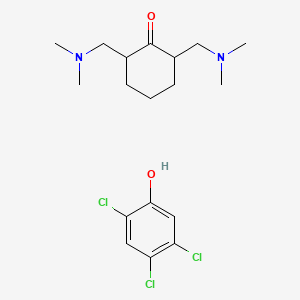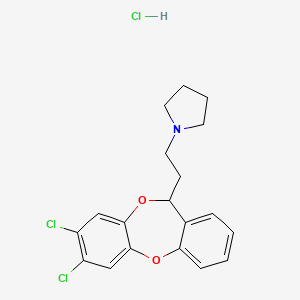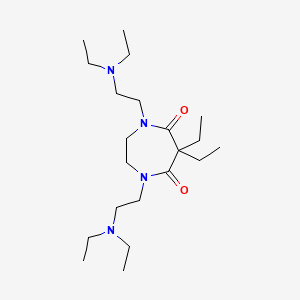
Alendronic acid monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alendronic acid can be synthesized from γ-aminobutyric acid (GABA) through a series of chemical reactions. The process involves the reaction of GABA with phosphorus trichloride and phosphorous acid, followed by hydrolysis to yield alendronic acid .
Industrial Production Methods: In industrial settings, alendronic acid is often produced by reacting alendronic acid, either anhydrous or in a hydrated state, in an aqueous slurry with sodium hydroxide. The pH is adjusted to the range of 4.3 - 4.4, and the solution is concentrated. The sodium salt thus formed is isolated by crystallization from water .
Analyse Des Réactions Chimiques
Types of Reactions: Alendronic acid primarily undergoes substitution reactions due to the presence of amino and phosphonic acid groups. It does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: Alendronic acid can react with various reagents such as sodium hydroxide to form its sodium salt.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent acids.
Major Products: The major product formed from the reaction of alendronic acid with sodium hydroxide is alendronate sodium trihydrate .
Applications De Recherche Scientifique
Alendronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Alendronic acid exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are cells responsible for bone resorption . This inhibition leads to a decrease in bone turnover, allowing for the maintenance or increase of bone mineral density . The molecular targets include the farnesyl pyrophosphate synthase enzyme, which is crucial for osteoclast function .
Comparaison Avec Des Composés Similaires
- Zoledronic acid
- Risedronic acid
- Pamidronic acid
- Etidronic acid
Comparison: Alendronic acid is unique in its high affinity for bone mineral and its potent inhibition of osteoclast-mediated bone resorption . Compared to other bisphosphonates like zoledronic acid and risedronic acid, alendronic acid has a longer half-life and is often preferred for long-term treatment of osteoporosis .
Propriétés
Numéro CAS |
138624-11-0 |
|---|---|
Formule moléculaire |
C4H15NO8P2 |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C4H13NO7P2.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);1H2 |
Clé InChI |
AQAZLLYAEFBJMU-UHFFFAOYSA-N |
SMILES canonique |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


